(Z)-5-(3,4-dimethoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
Properties
CAS No. |
606949-63-7 |
|---|---|
Molecular Formula |
C18H14N4O3S |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H14N4O3S/c1-24-13-4-3-11(9-14(13)25-2)10-15-17(23)22-18(26-15)20-16(21-22)12-5-7-19-8-6-12/h3-10H,1-2H3/b15-10+ |
InChI Key |
UBISCKOBWFDSFS-XNTDXEJSSA-N |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)OC |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
(Z)-5-(3,4-dimethoxybenzylidene)-2-(pyridin-4-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesized compound's biological activity, particularly its anticancer properties and potential as an anti-inflammatory agent.
Synthesis and Characterization
The synthesis of the compound involves a multi-step reaction process. The initial step includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable thiazole derivative in the presence of a catalyst. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research has demonstrated that compounds within the thiazolo[3,2-b][1,2,4]triazole-6-one scaffold exhibit promising anticancer activity. A study screened various derivatives against the NCI 60 cancer cell lines and reported that several compounds displayed potent cytotoxic effects at concentrations as low as 10 µM without harming normal cells (HEK293) .
| Compound | IC50 (µM) | Cell Line | Activity Type |
|---|---|---|---|
| 2h | 10 | Various | Antitumor |
| 2i | 15 | Various | Antitumor |
The proposed mechanism involves the inhibition of key enzymes involved in cancer progression. For instance, some derivatives have been identified as non-camptothecin topoisomerase I inhibitors, showing superior activity compared to standard chemotherapeutics . Additionally, structure-based virtual screening has indicated that these compounds may selectively inhibit phospholipase C-γ2 (PLC-γ2), which is significant in hematopoietic cancers .
Anti-inflammatory Activity
The compound also demonstrates anti-inflammatory properties. In vitro studies suggest that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. This inhibition can potentially reduce inflammation-related symptoms in various diseases .
Case Studies
- Antitumor Activity : In a preclinical study involving xenograft models, administration of the compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed decreased proliferation markers in treated tumors.
- Inflammation Model : In a carrageenan-induced paw edema model in rats, treatment with the compound significantly reduced swelling compared to untreated controls, indicating its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs sharing the thiazolo[3,2-b][1,2,4]triazol-6(5H)-one scaffold but differing in substituents and biological profiles. Data are derived from synthesis, characterization, and in vitro studies (Table 1) .
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Physicochemical Properties: The target compound’s 3,4-dimethoxybenzylidene group likely improves solubility compared to non-polar substituents (e.g., 4-methylphenyl in ’s compound) . 2k’s thiophene substituent exhibits higher thermal stability (melting point >250°C) due to sulfur’s polarizability, whereas 2j’s furan analog melts at 230–232°C .
Biological Activity Trends :
- Acetamide-containing 2h demonstrated anticancer activity in vitro, suggesting that electron-withdrawing groups (e.g., chloro) and flexible chains enhance bioactivity .
- The target compound ’s pyridinyl group may confer distinct binding interactions (e.g., with kinase active sites) compared to phenyl or heteroaromatic substituents in analogs.
Synthetic Accessibility :
- Yields for analogs range from 52–64%, with 2k achieving the highest yield (64%). The target compound ’s synthesis may require optimized conditions due to steric hindrance from the dimethoxy and pyridinyl groups .
Mechanistic and Functional Insights
- Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxybenzylidene moiety in the target compound provides electron-donating methoxy groups, which could stabilize charge-transfer complexes more effectively than electron-withdrawing substituents (e.g., chloro in 2h ) .
- Role of Heteroaromatic Substituents : Pyridine (in the target compound ) and thiophene (in 2k ) may enhance interactions with biological targets via lone-pair electrons or aromatic stacking, whereas furan (2j ) offers weaker dipole interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
